molecular formula C7H5NO2S B13173598 Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Katalognummer: B13173598
Molekulargewicht: 167.19 g/mol
InChI-Schlüssel: AVNFQIJGXOMFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a ligand like triphenylphosphine, under mild temperatures and inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is unique due to its combination of a thiazole ring with a propargyl ester group, which imparts specific reactivity and biological activity.

Eigenschaften

Molekularformel

C7H5NO2S

Molekulargewicht

167.19 g/mol

IUPAC-Name

methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,1H3

InChI-Schlüssel

AVNFQIJGXOMFDP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C#CC1=CSC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.